K145 -

K145

Catalog Number: EVT-253597
CAS Number:
Molecular Formula: C18H24N2O3S
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
K145(CAS 1309444-75-4) is a selective SphK2 inhibitor with an IC50 of 4.30±0.06 μM , while no inhibition of SphK1 at concentrations up to 10 μM. K145 inhibited the activity of SphK2 in a dose-dependent manner with an IC50 of 4.30±0.06 uM. Lineweaver-Burk analysis revealed a Ki of 6.4±0.7 uM for SphK2 and indicated that K145 is a substrate competitive inhibitor (with sphingosine). K145 accumulates in U937 cells, suppresses the S1P level, and inhibits SphK2. K145 also exhibited inhibitory effects on the growth of U937 cells as well as apoptotic effects in U937 cells, and that these effects may be through the inhibition of down-stream ERK and Akt signaling pathways.
Overview

K145 is a chemical compound with the molecular formula C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S and is classified as a thiazolidinedione analog. It has garnered interest due to its potential applications in treating various medical conditions, including obesity and non-alcoholic fatty liver disease. K145 is recognized for its role as a selective inhibitor of sphingosine kinase 2, which contributes to its antitumor activity in both in vitro and in vivo studies .

Source

K145 can be derived from synthetic processes involving thiazolidinedione structures. Its development is linked to research aimed at creating effective therapeutic agents for metabolic disorders and cancer treatment . Additionally, K145 exists in commercial formulations, such as the cosmetic preservative Euxyl K 145, which is utilized in personal care products due to its antimicrobial properties .

Classification

K145 falls under several classifications based on its chemical properties and applications:

  • Chemical Classification: Thiazolidinedione analog.
  • Hazard Classification: It is classified as an acute oral toxicity substance (Category 4) according to OSHA regulations, indicating it poses some risk if ingested .
  • Regulatory Status: K145 is subject to various safety and handling regulations due to its potential hazards.
Synthesis Analysis

Methods

The synthesis of K145 typically involves multi-step organic reactions that create the thiazolidinedione framework. Key steps may include:

  1. Formation of Thiazolidinedione Core: This involves the reaction of appropriate aldehydes with thiosemicarbazones followed by cyclization.
  2. Functionalization: Subsequent reactions introduce substituents that enhance biological activity, such as alkyl or aryl groups.

Technical Details

The synthesis can be optimized for yield and purity through careful control of reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to characterize the synthesized product .

Molecular Structure Analysis

Structure

K145 features a complex molecular structure characterized by a thiazolidinedione ring fused with additional functional groups. The key structural components include:

  • A thiazolidinedione core.
  • Alkyl chains and nitrogen-containing groups that enhance solubility and biological activity.

Data

  • Molecular Weight: 320.46 g/mol
  • Chemical Structure: The structural representation can be visualized using molecular modeling software or databases like PubChem .
Chemical Reactions Analysis

Reactions

K145 participates in various chemical reactions typical of thiazolidinediones, including:

  1. Nucleophilic Substitution: Reaction with nucleophiles can modify functional groups attached to the thiazolidinedione core.
  2. Oxidation/Reduction Reactions: These reactions can alter the oxidation state of sulfur or nitrogen atoms within the structure.

Technical Details

The reactivity of K145 can be influenced by environmental factors such as pH and temperature, which need to be controlled during experimental applications or industrial processes.

Mechanism of Action

Process

K145 exerts its biological effects primarily through the inhibition of sphingosine kinase 2, which plays a crucial role in cellular signaling pathways related to cell proliferation and survival. By inhibiting this enzyme, K145 can induce apoptosis in cancer cells and reduce lipid accumulation in metabolic diseases.

Data

Research indicates that K145's mechanism involves modulation of sphingolipid metabolism, leading to altered cell signaling that promotes tumor suppression and metabolic regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or liquid depending on formulation.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: K145 is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling.

Relevant data regarding these properties are essential for safe handling and application in both research and commercial products .

Applications

K145 has several scientific uses:

  • Pharmaceutical Development: It is being researched for its potential in treating obesity, non-alcoholic fatty liver disease, and certain cancers due to its selective inhibition of sphingosine kinase 2.
  • Cosmetic Industry: As Euxyl K 145, it serves as an effective preservative in personal care products, providing antimicrobial protection even at low concentrations .

The ongoing studies into K145's efficacy and safety profile continue to expand its potential applications across various fields.

Introduction to K145 as a Pharmacological Agent in Sphingolipid Signaling Research

K145 (chemical name: (2R)-2-amino-3-(4-(4-(3-(2-methyl-1H-indol-3-yl)propyl)piperazin-1-yl)phenyl)-2-hydroxypropanoic acid) represents a second-generation sphingosine kinase 2 (SphK2) inhibitor developed to overcome limitations of earlier sphingolipid-targeting compounds. Discovered through high-throughput screening and structure-activity optimization by Liu et al. in 2013, K145 exhibits nanomolar potency against SphK2 (IC₅₀ ≈ 4.6 µM) with approximately 10-fold selectivity over SphK1 [5]. This molecule emerged as a critical pharmacological tool for dissecting the complex roles of sphingosine-1-phosphate (S1P) metabolism in disease pathogenesis, particularly given SphK2's enigmatic functions compared to the more extensively studied SphK1 isoform. Unlike first-generation SphK inhibitors that lacked isoform specificity or had off-target effects, K145 was designed to precisely inhibit SphK2's catalytic activity without interfering with SphK1 at therapeutic concentrations [1] [5]. Its chemical structure features a unique indole-piperazine scaffold that enables optimal interaction with SphK2's hydrophobic binding pocket, conferring both potency and selectivity. The development of K145 marked a significant advancement in sphingolipid pharmacology, providing researchers with a more reliable tool for investigating compartment-specific S1P signaling in nuclear regulation, mitochondrial function, and epigenetic modulation [3] [5].

Historical Context of Sphingosine Kinase (SphK) Inhibitor Development

The development of sphingosine kinase inhibitors has evolved through three distinct generations, with K145 representing a strategic refinement in targeting specificity:

First-Generation Inhibitors: Early compounds like dimethylsphingosine (DMS) and safingol (L-threo-dihydrosphingosine) exhibited limited utility due to poor selectivity, inhibiting multiple kinases including protein kinase C (PKC) and SphK1/SphK2 with near-equal potency [1] [8]. SKI-II, developed in 2002, represented a conceptual advance as a dual SphK1/SphK2 inhibitor (SphK1 IC₅₀ ≈ 17 µM; SphK2 IC₅₀ ≈ 5 µM) but later studies revealed off-target inhibition of dihydroceramide desaturase (DES) and other lipid-metabolizing enzymes [1] [4]. These promiscuous inhibitors produced confounding biological effects that complicated mechanistic interpretations, particularly in complex disease models where multiple pathways intersect.

Isoform-Selective Inhibitors: The discovery of PF-543 in 2011 marked a breakthrough in SphK1-specific inhibition (IC₅₀ ≈ 3 nM), though its cellular efficacy was limited by high membrane permeability and rapid metabolic clearance [5]. ABC294640 (opaganib), the first selective SphK2 inhibitor (IC₅₀ ≈ 60 µM), advanced to clinical trials but later demonstrated off-target inhibition of dihydroceramide desaturase and glucosylceramide synthase [1] [3]. This revelation prompted the search for more specific alternatives with cleaner pharmacological profiles.

Structural Refinements Leading to K145: Rational drug design efforts exploited structural differences in the lipid-binding pockets of SphK isoforms. While SphK1 features Phe288, Ile174, and Met272 residues, SphK2 possesses smaller Cys288, Val174, and Leu272 residues, creating a larger catalytic cavity [5] [8]. K145's extended hydrophobic indole-propyl-piperazine moiety was engineered to exploit this spatial difference, achieving enhanced SphK2 selectivity through optimal van der Waals contacts within the enlarged binding pocket [5]. Molecular dynamics simulations confirmed that K145 forms stable hydrogen bonds with Asp308 in SphK2's ATP-binding J-channel, a region exhibiting conformational flexibility compared to SphK1 [5].

Table 1: Evolution of SphK Inhibitors Leading to K145 Development

GenerationRepresentative CompoundsSphK1 IC₅₀SphK2 IC₅₀Key Limitations
First-GenerationDimethylsphingosine (DMS)32 µM [1]18 µM [1]Inhibits PKC; broad kinase activity
SKI-II12-17 µM [1]8-33 µM [1]Inhibits DES; induces SphK1 degradation
Isoform-SelectivePF-5433 nM [5]>10 µM [5]High membrane permeability limits cellular efficacy
ABC294640>100 µM [3]60 µM [3]Inhibits DES and glucosylceramide synthase
Second-GenerationK145>40 µM [5]4.6 µM [5]Limited solubility; complex cellular feedback

Rationale for Targeting SphK2 in Oncological and Metabolic Disorders

Nuclear and Epigenetic Regulation: SphK2 exhibits distinctive nuclear localization where it generates a reservoir of nuclear S1P that directly binds and inhibits histone deacetylases (HDAC1/2) [2] [6]. This S1P-HDAC interaction modulates chromatin architecture and gene expression patterns implicated in oncogenesis. In acute lymphoblastic leukemia, SphK2-derived nuclear S1P enhances histone acetylation at promoters of proto-oncogenes like MYC, facilitating tumor progression [4] [8]. K145 disrupts this pathway by specifically blocking nuclear S1P production, thereby restoring HDAC activity and normalizing oncogene expression patterns without affecting cytoplasmic S1P pools involved in receptor-mediated signaling [3] [6].

Mitochondrial Apoptosis Regulation: SphK2 localizes to mitochondrial membranes where it phosphorylates sphingosine to produce S1P that binds and inhibits BAK, a pro-apoptotic Bcl-2 family protein [3] [9]. This mitochondrial S1P shield enhances cancer cell survival under chemotherapy-induced stress. K145 penetrates mitochondria and specifically inhibits SphK2-mediated S1P production, thereby sensitizing tumor cells to intrinsic apoptosis through BAK reactivation [4] [9]. This mechanism underlies K145's synergistic effects with chemotherapeutics like doxorubicin in preclinical models of breast and colorectal cancer.

Metabolic Dysregulation: Hepatic SphK2 overexpression correlates with insulin resistance through impaired AKT signaling and gluconeogenic gene expression [9]. SphK2 deletion studies demonstrate improved glucose tolerance and insulin sensitivity in diet-induced obesity models, positioning SphK2 as a therapeutic target for metabolic syndrome [6] [9]. K145 administration reduces hepatic S1P production and enhances insulin receptor substrate phosphorylation, normalizing glucose homeostasis without the weight gain associated with many antidiabetic agents [9].

Table 2: Disease-Specific Rationales for SphK2 Targeting with K145

Disease ContextSphK2 Pathogenic RoleK145 MechanismExperimental Evidence
Hematologic MalignanciesNuclear S1P inhibits HDACs, increasing oncogene transcriptionReduces nuclear S1P, restoring HDAC-mediated repressionDownregulation of MYC in ALL cells; synergistic cytotoxicity with daunorubicin [4]
Solid TumorsMitochondrial S1P inhibits BAK-dependent apoptosisDisrupts mitochondrial S1P-BAK interactionEnhanced apoptosis in breast cancer xenografts; reduced tumor growth [3]
Chemotherapy ResistanceUpregulated SphK2 decreases ceramide/ S1P ratioIncreases pro-apoptotic ceramide accumulationReversal of regorafenib resistance in hepatocellular carcinoma [3]
Metabolic SyndromeHepatic S1P impairs insulin signalingImproves insulin receptor substrate phosphorylationNormalized glucose tolerance in obese mice; reduced hepatic steatosis [9]
NeuroinflammationNeuronal SphK2 drives ApoE-dependent Aβ uptakeModulates S1P-dependent ApoE lipidationReduced amyloid plaque formation in Alzheimer's models [6]

Sphingolipid Rheostat Reprogramming: Cancer cells exhibit a skewed sphingolipid rheostat characterized by reduced ceramide and elevated S1P, promoting survival and therapy resistance [4] [8]. Unlike SphK1 inhibitors that primarily impact receptor-mediated S1P signaling, K145 uniquely modulates intracellular S1P pools involved in epigenetic regulation and mitochondrial function while simultaneously increasing pro-apoptotic ceramide through substrate redirection [1] [4]. This dual rebalancing of the sphingolipid rheostat provides a compelling pharmacological rationale for K145's superior efficacy in certain cancer contexts compared to SphK1-selective agents.

Compartment-Specific Signaling: The subcellular localization of SphK2 in nuclei, mitochondria, and endoplasmic reticulum creates spatially restricted S1P pools with distinct biological functions [2] [6]. K145's ability to penetrate these compartments allows selective disruption of pathogenic S1P signaling hubs while preserving physiologically beneficial S1P functions, a therapeutic advantage over global S1P depletion strategies [5] [8]. This compartment-targeted action is particularly relevant in neurological disorders where nuclear SphK2 modulates ApoE-dependent amyloid-β uptake, positioning K145 as a candidate for Alzheimer's disease research beyond its oncological applications [6].

Table 3: Structural and Functional Comparison of K145 with Reference SphK Inhibitors

ParameterK145ABC294640PF-543SKI-II
Chemical ClassIndole-piperazine derivativePyridine derivativeSulfonate-containing sphingosine analogBiphenyl trifluoromethyl derivative
SphK1 IC₅₀>40 µM [5]>100 µM [1]3 nM [5]12-17 µM [1]
SphK2 IC₅₀4.6 µM [5]60 µM [1]>10 µM [5]8-33 µM [1]
Selectivity Ratio (SphK2:SphK1)~10:1 [5]~1:1.7 [1]>1:3000 [5]~1:1-2 [1]
Key Off-Target EffectsMinimal kinase panel inhibitionDihydroceramide desaturase; glucosylceramide synthase [1]Ceramide synthase [4]Dihydroceramide desaturase; induces SphK1 degradation [1]
Cellular FeedbackIncreases (dihydro)sphingosine levels [1]Increases (dihydro)sphingosine levels [1]Elevates sphingosineReduces SphK1 protein expression
Therapeutic ApplicationsOncology, metabolic disordersOncology (clinical phase), COVID-19Research tool, limited cellular efficacyBroad-spectrum preclinical studies

Properties

Product Name

K145

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C18H24N2O3S/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16/h6-10H,2-5,11-13,19H2,1H3/b16-6-

InChI Key

MPZXLTZVPUSTFY-SOFYXZRVSA-N

SMILES

CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN

Synonyms

K145; K-145;(Z)-3-(2-aminoethyl)-5-(3-(4-butoxyphenyl)propylidene)thiazolidine-2,4-dione

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN

Isomeric SMILES

CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.